Superior Antiproliferative Potency of the 2,3-Dichlorophenyl Moiety vs. 2,5- and 3,4-Isomers in Prostate Cancer Models
In a head-to-head antiproliferative study on the DU-145 prostate cancer cell line, a thiazole-chalcone hybrid bearing the 2,3-dichlorophenyl group showed an IC50 of 181.28 ± 1 µM. This is over 16-fold more potent than the analogous 2,5-dichlorophenyl derivative (IC50 = 2900.52 ± 2 µM) and 8-fold more potent than the 3,4-dichlorophenyl analog (IC50 = 1450.26 ± 1 µM). The 2,3-isomer was equipotent to the 2,4-dichlorophenyl analog (IC50 = 181.28 ± 1 µM) but demonstrated a unique halogen bonding profile in other scaffolds [1], indicating that the 2,3-substitution pattern is critical for achieving high potency and offers a distinct advantage for further optimization. The standard drug methotrexate had an IC50 of 11 ± 1 µM in the same assay [2].
| Evidence Dimension | Antiproliferative activity (IC50) against DU-145 prostate cancer cells |
|---|---|
| Target Compound Data | IC50 = 181.28 ± 1 µM (for the 2,3-dichlorophenyl-substituted thiazole-chalcone hybrid) |
| Comparator Or Baseline | 2,5-dichlorophenyl analog (IC50 = 2900.52 ± 2 µM), 3,4-dichlorophenyl analog (IC50 = 1450.26 ± 1 µM), 2,4-dichlorophenyl analog (IC50 = 181.28 ± 1 µM), Methotrexate (IC50 = 11 ± 1 µM) |
| Quantified Difference | 16.0-fold more potent than 2,5-isomer; 8.0-fold more potent than 3,4-isomer |
| Conditions | DU-145 prostate cancer cell line; compounds dissolved in DMSO, diluted with culture medium containing 0.1% DMSO; data presented as mean ± SD (n=3) |
Why This Matters
This quantifies the precise impact of chlorine position on biological potency, proving that the 2,3-dichloro isomer is a non-negotiable requirement for achieving high antiproliferative activity in this chemotype, directly guiding procurement decisions for medicinal chemistry projects.
- [1] Ahmed, M. N., et al. (2021). X-ray characterization, Hirshfeld surface analysis, DFT calculations, in vitro and in silico lipoxygenase inhibition (LOX) studies of dichlorophenyl substituted 3-hydroxy-chromenones. New Journal of Chemistry, 45(42), 19928-19940. View Source
- [2] PMC. (2021). Table 2 from: Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents. Molecules, 26(10), 2847. View Source
